
2,4,6-Tris(cyclohexyldisulfanyl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(cyclohexyldisulfanyl)-1,3,5-triazine is a compound that belongs to the class of triazines, which are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of three cyclohexyldisulfanyl groups attached to the triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
The synthesis of 2,4,6-Tris(cyclohexyldisulfanyl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with cyclohexyldisulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with cyclohexyldisulfanyl groups. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Analyse Chemischer Reaktionen
2,4,6-Tris(cyclohexyldisulfanyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The cyclohexyldisulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(cyclohexyldisulfanyl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(cyclohexyldisulfanyl)-1,3,5-triazine involves its interaction with molecular targets through its cyclohexyldisulfanyl groups. These groups can form disulfide bonds with thiol-containing molecules, leading to changes in the structure and function of the target molecules. This interaction can affect various molecular pathways, depending on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tris(cyclohexyldisulfanyl)-1,3,5-triazine can be compared with other triazine derivatives, such as:
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Known for its coordination chemistry and applications in catalysis and materials science.
2,4,6-Tris(trifluoromethyl)phenyl-1,3,5-triazine: Used in photochemical reactions and as a ligand in coordination chemistry.
2,4,6-Tris(trimethoxyphenyl)phosphine: Utilized as a catalyst in various organic reactions. The uniqueness of this compound lies in its cyclohexyldisulfanyl groups, which impart distinct chemical and physical properties compared to other triazine derivatives.
Eigenschaften
CAS-Nummer |
86906-94-7 |
|---|---|
Molekularformel |
C21H33N3S6 |
Molekulargewicht |
519.9 g/mol |
IUPAC-Name |
2,4,6-tris(cyclohexyldisulfanyl)-1,3,5-triazine |
InChI |
InChI=1S/C21H33N3S6/c1-4-10-16(11-5-1)25-28-19-22-20(29-26-17-12-6-2-7-13-17)24-21(23-19)30-27-18-14-8-3-9-15-18/h16-18H,1-15H2 |
InChI-Schlüssel |
OEJDPLUOWBAVBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)SSC2=NC(=NC(=N2)SSC3CCCCC3)SSC4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)


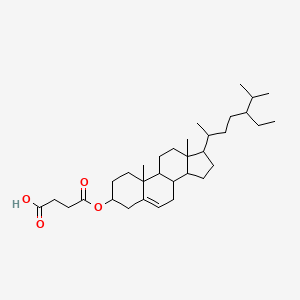

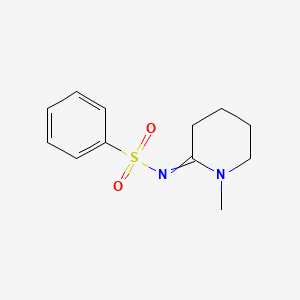
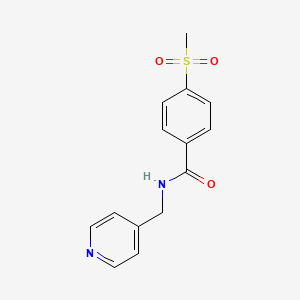
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide](/img/structure/B14412747.png)

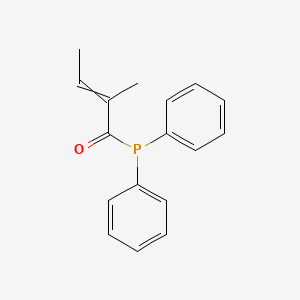
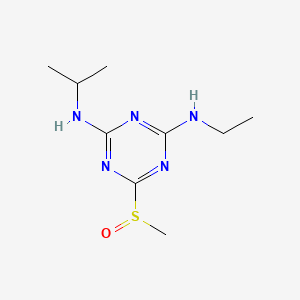
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
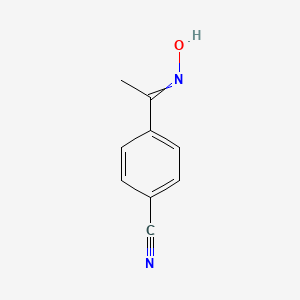
![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
